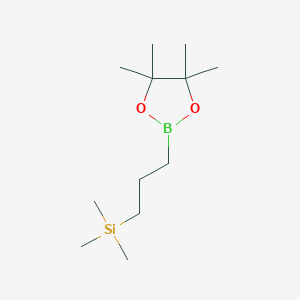
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate involves the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This process highlights the compound's potential for further functionalization and its role as a precursor to more complex molecules (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The molecular structure of related thiophene derivatives has been elucidated through single crystal X-ray diffraction methods, providing insights into the compound's geometric and electronic structures. These analyses contribute to a deeper understanding of the compound's reactivity and properties (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, highlighting its versatility. For instance, its reaction with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which further react to yield thienopyrimidinones, illustrates its reactivity and potential applications in synthesizing heterocyclic compounds (Hajjem, Khoud, & Baccar, 2010).
Physical Properties Analysis
The physical properties of thiophene derivatives, including methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate, are crucial for understanding their behavior in different environments. Studies focusing on crystallography provide valuable data on the compound's stability, solubility, and crystal packing, which are essential for its application in material science and pharmaceuticals (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Chemical Properties Analysis
Investigations into the chemical properties of methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate reveal its potential as a building block for the synthesis of complex molecules. Its reactivity with various electrophiles and nucleophiles opens up avenues for creating a wide range of sulfone and sulfoxide derivatives, which are of interest in medicinal chemistry and organic synthesis (Christov & Ivanov, 2004).
Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate and its derivatives have been studied for their crystal structures. For instance, the structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was observed to consist of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, showcasing significant intra- and intermolecular N-H···O hydrogen bonds which stabilize the crystal structure (Vasu et al., 2004).
Chemical Synthesis and Reactions
The compound shows versatility in chemical synthesis and reactions. It reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with primary amines, hydrazine, methylhydrazine, and phenylhydrazine yields thienopyrimidinones. This reaction pathway provides insights into the mechanism of cyclization and the relative activities of the ester and imidate groups (Hajjem et al., 2010).
Pharmaceutical and Chemical Utility
The compound and its derivatives are widely used in pharmaceuticals, agrochemicals, and dyestuffs, highlighting their importance in various industries. For instance, methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of articaine local anesthetic, and related compounds were assessed for genotoxic, mutagenic, and carcinogenic potentials. The study involved the Salmonella mutagenicity assay (Ames test) and the single-cell gel electrophoresis assay (Comet assay), revealing significant insights into the toxicological profiles of these compounds (Lepailleur et al., 2014).
Safety And Hazards
Orientations Futures
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more insights into this compound.
Propriétés
IUPAC Name |
methyl 3-amino-4-methylsulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMCGKFMQDQBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381008 | |
| Record name | Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
175201-73-7 | |
| Record name | Methyl 3-amino-4-(methylsulfonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)




